methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that belongs to the class of thiophene carboxylates and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate involves the inhibition of cholinesterase enzymes. Cholinesterases are enzymes that break down the neurotransmitter acetylcholine, which is essential for cognitive function. By inhibiting these enzymes, methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate increases the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate in lab experiments is its potent inhibitory activity against cholinesterase enzymes. This makes it an excellent candidate for studying the mechanisms of Alzheimer's disease and developing potential therapeutic agents. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for researchers.
Future Directions
There are several future directions for the study of methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to understand its mechanism of action and its effects on other biochemical and physiological pathways. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for researchers.
Scientific Research Applications
Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in the pathogenesis of Alzheimer's disease, and therefore, methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been proposed as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
methyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-8-5-10(15(20)21-2)14(23-8)18-13(19)7-22-12-4-3-9(16)6-11(12)17/h3-6H,7H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILMFJFGYHODC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)COC2=C(C=C(C=C2)F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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